(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide

CFTR inhibition Enantioselectivity Polycystic kidney disease

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide (CAS 1292497-93-8) is a chiral β-amino amide featuring a 5-bromofuran substituent at the stereogenic C3 position. Belonging to the class of heterocyclic β-amino acid derivatives, it serves as a versatile intermediate in medicinal chemistry, notably as a precursor to benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibitors such as BPO-27.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
Cat. No. B13318865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C(CC(=O)N)N
InChIInChI=1S/C7H9BrN2O2/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11)/t4-/m1/s1
InChIKeyNVFDVXSDUHWAHD-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide – Chiral Bromofuran Propanamide Building Block for Asymmetric Synthesis and CFTR Modulator Research


(3R)-3-amino-3-(5-bromofuran-2-yl)propanamide (CAS 1292497-93-8) is a chiral β-amino amide featuring a 5-bromofuran substituent at the stereogenic C3 position. Belonging to the class of heterocyclic β-amino acid derivatives, it serves as a versatile intermediate in medicinal chemistry, notably as a precursor to benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibitors such as BPO-27 [1]. The molecule's bifunctional architecture—primary amine, terminal amide, and brominated furan handle—enables divergent synthetic elaboration, while its single (R)-configured stereocenter distinguishes it from the (S)-enantiomer (CAS 1307158-90-2) and the racemate (CAS 771521-18-7) .

Why Generic (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Des-Bromo Analog


Substituting (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide with its (S)-antipode, the racemic mixture, or the des-bromo furan analog introduces structural divergences that propagate into downstream pharmacodynamic and synthetic outcomes. Chirality at the C3 position dictates the absolute configuration of elaborated pharmacophores, as demonstrated by the enantiomer-specific CFTR inhibitory potency of (R)-BPO-27 (IC₅₀ ~4 nM) versus its racemate (IC₅₀ ~8 nM) [1]. The 5-bromine substituent is not a passive spectator; its replacement by hydrogen abolishes the heavy-atom effect required for potent CFTR channel blockade, while its presence enables Suzuki and Sonogashira cross-coupling diversification that is inaccessible to the des-bromo analog [2]. Consequently, generic substitution without rigorous stereochemical and functional-group control compromises both biological activity and synthetic versatility.

Quantitative Comparative Evidence for (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide Versus Its Closest Analogs


Enantiomer-Specific CFTR Inhibitory Potency: (R)-BPO-27 vs. Racemic BPO-27

The (R)-enantiomer of BPO-27, whose synthesis relies on (3R)-configured bromofuran-propanamide intermediates, inhibits CFTR with an IC₅₀ of ∼4 nM, approximately 2-fold more potent than racemic BPO-27 (IC₅₀ ∼8 nM) [1]. This enantiomeric potency differential confirms that the (R)-configuration at the carbon bearing the 5-bromofuran-2-yl group is pharmacophorically preferred for CFTR channel blockade.

CFTR inhibition Enantioselectivity Polycystic kidney disease

Metabolic Stability Gain Conferred by 5-Bromofuran Substituent: BPO-27 vs. PPQ-102

Incorporation of the 5-bromofuran-2-yl moiety, as found in BPO-27 synthesized from 5-bromofuran-propanamide precursors, yielded >10-fold greater metabolic stability compared to the earlier lead PPQ-102, which lacks this bromofuran group [1]. This stability enhancement was a decisive factor in the selection of BPO-27 as a development candidate for polycystic kidney disease.

Metabolic stability Microsomal clearance CFTR inhibitor optimization

Computed Physicochemical Differentiation: (3R)-Propanamide vs. (3R)-Propanoic Acid and (3R)-Propan-1-ol Analogs

The (3R)-propanamide form (target compound) exhibits a computed LogP of 0.9173 and a topological polar surface area (TPSA) of 82.25 Ų, reflecting balanced hydrophilicity relative to the more polar (3R)-propanoic acid (XLogP3-AA = -1.8; TPSA not reported but predicted higher due to carboxylic acid) [1]. This intermediate LogP positions the amide as a versatile handle for both solution-phase and solid-phase peptide coupling, offering solubility advantages over the less polar alcohol analog (predicted LogP higher).

Physicochemical properties LogP Hydrogen bonding Building block selection

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Des-Bromo Furan Analogs

The 5-bromine substituent on the furan ring is a competent leaving group for palladium-catalyzed cross-coupling reactions, as established by Malesevic et al. for vinylation of bromofurans [1]. In contrast, the des-bromo furan analog (CAS 771528-98-4) requires separate halogenation before coupling, adding a synthetic step and reducing atom economy. The (3R)-bromofuran-propanamide thus enables direct Suzuki or Sonogashira diversification without additional pre-functionalization.

Cross-coupling Suzuki reaction Sonogashira reaction C–C bond formation

Optimal Procurement Scenarios for (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide Based on Quantitative Differentiation


Synthesis of Enantiopure (R)-BPO-27 and Analogous CFTR Inhibitors for Polycystic Kidney Disease Research

When the synthetic objective is the enantiopure (R)-BPO-27 CFTR inhibitor (IC₅₀ ~4 nM), the (3R)-configured bromofuran-propanamide building block is strictly required to maintain stereochemical integrity through the multi-step sequence [1]. Use of the racemic building block yields the less potent racemic BPO-27 (IC₅₀ ~8 nM) and necessitates chiral resolution, reducing overall yield and increasing cost.

Diversification via Palladium-Catalyzed Cross-Coupling for Targeted Library Synthesis

Medicinal chemistry programs requiring rapid SAR exploration around the furan C5 position benefit from the pre-installed bromine, which participates directly in Suzuki, Sonogashira, or Heck couplings without additional halogenation steps [1]. This scenario is particularly relevant when parallel synthesis of 24–96 analogs is planned, where each eliminated step saves approximately 1–2 days of synthesis time per analog.

β-Amino Amide Building Block for Foldamer and Peptidomimetic Chemistry

For foldamer research requiring chiral β-amino acid residues with heterocyclic side chains, the (3R)-propanamide offers a single-enantiomer starting material with favorable computed LogP (0.9173) that facilitates both solution-phase coupling and HPLC purification [1]. The amide terminus can be reduced to the aldehyde or coupled directly into peptide chains, providing entry to conformationally constrained β-peptide sequences.

Physicochemical Property Optimization in Lead Series Where Acid or Alcohol Analogs Are Unsuitable

When a lead series derived from the (3R)-propanoic acid analog (XLogP3-AA = -1.8) exhibits insufficient passive permeability due to excessive polarity, the corresponding amide (LogP = 0.9173) offers a ~2.7 log unit increase in lipophilicity while retaining hydrogen-bonding capacity [1]. This switch is particularly relevant for CNS-targeted programs where LogP values between 1 and 3 are preferred.

Quote Request

Request a Quote for (3R)-3-amino-3-(5-bromofuran-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.